REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:13](=O)[CH2:14][CH3:15])=[C:6](OS(C)(=O)=O)[CH:7]=1.[CH:17]1([NH:23][NH2:24])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C([O-])(=O)C.[NH4+]>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5]([C:13]([CH2:14][CH3:15])=[N:24][N:23]2[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)OS(=O)(=O)C)C(CC)=O
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NN
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
xylenes
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a low volume under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered through a pad of silica gel (weight ratio product/silica gel 1/5)
|
Type
|
WASH
|
Details
|
eluting first with hexanes
|
Type
|
ADDITION
|
Details
|
with a 10/90 mixture of ethyl acetate and hexanes
|
Type
|
ADDITION
|
Details
|
The fractions containing principally 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
A second crop was obtained
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=NN(C2=C1)C1CCCCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |